Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate
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Overview
Description
TCO-PEG8-amine: is a heterobifunctional crosslinker that combines a trans-cyclooctene (TCO) moiety with an amine group (NH2). This compound is highly soluble in aqueous solutions and is primarily used in bioorthogonal chemistry due to its exceptional selectivity and reactivity . The TCO moiety enables click chemistry with tetrazine molecules, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: TCO-PEG8-amine is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol (PEG) with TCO and amine groups.
Industrial Production Methods: In industrial settings, the production of TCO-PEG8-amine involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions: TCO-PEG8-amine undergoes various chemical reactions, including:
Click Chemistry: The TCO moiety reacts with tetrazine in an inverse-electron demand Diels-Alder cycloaddition, forming a stable adduct.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.
Common Reagents and Conditions:
Click Chemistry: Tetrazine derivatives are commonly used as reagents.
Amide Bond Formation: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to activate carboxylic acids for reaction with the amine group.
Major Products:
Click Chemistry: The major product is a stable TCO-tetrazine adduct.
Amide Bond Formation: The major product is a stable amide bond between the amine group of TCO-PEG8-amine and the carboxylic acid.
Scientific Research Applications
TCO-PEG8-amine has a wide range of applications in scientific research, including:
Chemistry:
Molecular Probes: Used to create TCO-conjugated probes for molecular imaging and diagnostics.
Drug Delivery: Serves as a linker in the synthesis of drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Biology:
Protein Labeling: Utilized in bioorthogonal labeling of proteins and other biomolecules for tracking and imaging studies.
Cellular Studies: Facilitates the study of cellular processes by enabling the selective labeling of cellular components.
Medicine:
Therapeutics: Used in the development of targeted therapeutics, including antibody-drug conjugates and other bioconjugates.
Diagnostics: Plays a role in the development of diagnostic agents for various diseases.
Industry:
Mechanism of Action
The mechanism of action of TCO-PEG8-amine involves its ability to undergo bioorthogonal reactions without interfering with natural biochemical processes. The TCO moiety reacts with tetrazine through an inverse-electron demand Diels-Alder reaction, forming a stable adduct. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications . The amine group allows for further functionalization through standard amide bond formation reactions .
Comparison with Similar Compounds
DBCO-PEG8-amine: Features a dibenzocyclooctyne (DBCO) moiety instead of TCO, used for similar bioorthogonal reactions.
Methyltetrazine-PEG8-amine: Contains a methyltetrazine moiety, used for click chemistry with TCO.
Uniqueness: TCO-PEG8-amine is unique due to its combination of TCO and amine functionalities, which provide exceptional selectivity and reactivity in bioorthogonal chemistry. The TCO moiety enables rapid and selective reactions with tetrazine, while the amine group allows for versatile functionalization, making it a valuable tool in various scientific applications .
Biological Activity
Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a compound that has garnered attention in the field of bioorthogonal chemistry and drug delivery systems. This article discusses its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclooctene moiety that plays a crucial role in its reactivity and biological activity. The presence of the carbamate functional group enhances its stability and solubility in biological systems. The structure can be summarized as follows:
- Molecular Formula : C36H65N3O10
- Molecular Weight : 703.93 g/mol
Cyclooct-4-en-1-yl derivatives are known for their participation in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This bioorthogonal reaction allows for selective labeling and drug delivery in vivo without interfering with biological processes. The mechanism involves:
- Formation of Reactive Intermediates : The cyclooctene undergoes isomerization to form more reactive species that can efficiently react with tetrazines.
- Cleavage of Carbamate Bonds : Upon reaction with tetrazines, the carbamate bond can be cleaved to release active drug components or imaging agents rapidly.
1. Drug Delivery Systems
Cyclooct-4-en-1-yl derivatives have been utilized in developing antibody-drug conjugates (ADCs). These conjugates leverage the selective reactivity of cyclooctenes to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity.
Case Study:
A study demonstrated the use of a cyclooctene-linked ADC in human colorectal cancer cell lines. The conjugate exhibited enhanced cytotoxicity compared to the free drug alone, highlighting the effectiveness of this delivery system .
2. Imaging Techniques
The compound's bioorthogonal properties have also been applied in imaging techniques such as fluorescence imaging. By attaching fluorescent probes via cyclooctene-tetrazine chemistry, researchers can visualize tumor sites with high specificity.
Table 1: Efficacy of Cyclooctene-based Imaging Agents
Agent Type | Reaction Time | Fluorescence Intensity | Specificity |
---|---|---|---|
Cyclooctene-Tetrazine Conjugate | Seconds | High | High |
Conventional Probes | Hours | Moderate | Moderate |
Research Findings
Recent studies have focused on optimizing the stability and reactivity of cyclooctene derivatives:
- Stability Assessments : Research indicated that modifications to the cyclooctene structure could enhance its stability against isomerization during storage and application .
- Comparative Reactivity Studies : A comparative analysis showed that cyclooctene derivatives could achieve reaction completion in seconds compared to hours for traditional systems .
Properties
Molecular Formula |
C27H52N2O10 |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1- |
InChI Key |
MXEGVNVGOKEYSH-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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